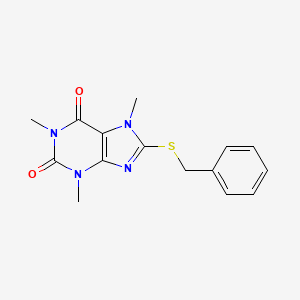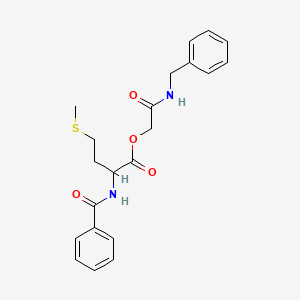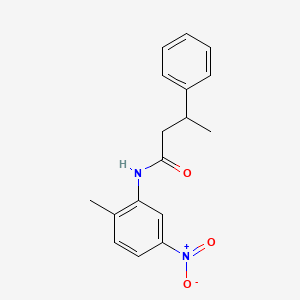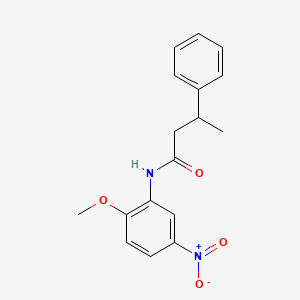![molecular formula C23H20N4O3S B3979785 10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B3979785.png)
10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine
Übersicht
Beschreibung
10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine, commonly known as NPTZ, is a phenothiazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NPTZ exhibits a diverse range of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
The mechanism of action of NPTZ is not fully understood, but it is known to interact with various receptors and enzymes in the body. As mentioned earlier, NPTZ acts as a D2 dopamine receptor antagonist, which is responsible for its antipsychotic activity. NPTZ has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory cytokines. Furthermore, NPTZ has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
NPTZ has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, NPTZ has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of oxidative stress. NPTZ has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPTZ in lab experiments is its diverse range of biological activities, which makes it a valuable tool for studying various diseases. Additionally, NPTZ has been found to be relatively safe and well-tolerated in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using NPTZ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of NPTZ. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of NPTZ as a combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of NPTZ and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
NPTZ has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess antipsychotic properties by acting as a D2 dopamine receptor antagonist. NPTZ has also been found to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines. Additionally, NPTZ has shown promising anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c28-23(25-15-13-24(14-16-25)17-9-11-18(12-10-17)27(29)30)26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZISDGKDMIYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)
![4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979742.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)



![N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B3979790.png)
![2-{[methyl(quinolin-5-ylmethyl)amino]methyl}benzonitrile](/img/structure/B3979798.png)
